molecular formula C8H17N B2577769 1-Cyclobutylbutan-1-amine CAS No. 1270355-60-6

1-Cyclobutylbutan-1-amine

Cat. No.: B2577769
CAS No.: 1270355-60-6
M. Wt: 127.231
InChI Key: SZDUAKJSWLZNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylbutan-1-amine is an organic compound with the molecular formula C8H17N It is a primary amine characterized by a cyclobutyl group attached to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with butylamine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Cyclobutylmethyl bromide is prepared by the bromination of cyclobutylmethanol.

    Step 2: Cyclobutylmethyl bromide is then reacted with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alkanes or alcohols.

    Substitution: Amides or imines.

Scientific Research Applications

1-Cyclobutylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl-containing compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutylbutan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

    Cyclobutylamine: Similar structure but lacks the butyl group.

    Butylamine: Similar structure but lacks the cyclobutyl group.

    Cyclobutylmethylamine: Similar structure but with a methyl group instead of a butyl group.

Uniqueness: 1-Cyclobutylbutan-1-amine is unique due to the presence of both a cyclobutyl and a butyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-cyclobutylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-4-8(9)7-5-3-6-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDUAKJSWLZNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.